A-Methyldigoxin, also known as beta-methyl digoxin, is a cardiac glycoside derived from digoxin. It is primarily used in the treatment of congestive heart failure and cardiac arrhythmias. The compound differs from digoxin by the presence of a methyl group at the 4 position of the digitoxose residue, which enhances its pharmacological properties. A-Methyldigoxin belongs to the class of organic compounds known as cardenolides, characterized by their steroid structure and glycosidic components.
A-Methyldigoxin is synthesized from digoxin, which is obtained from the leaves of the Digitalis lanata plant. The compound has been studied for its effects on cardiac function and has shown promise in enhancing stroke volume and improving heart contractility.
A-Methyldigoxin can be synthesized through selective methylation of digoxin using various methods. One notable process involves the use of dimethyl sulfate as a methylating agent in the presence of strontium hydroxide and an inert solvent mixture of dimethylformamide and toluene.
The molecular structure of A-Methyldigoxin features a steroid nucleus with multiple hydroxyl groups and a glycosidic linkage to a sugar moiety.
A-Methyldigoxin undergoes various chemical reactions that can affect its pharmacological properties.
A-Methyldigoxin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase, an essential enzyme in cardiac cells.
A-Methyldigoxin exhibits specific physical and chemical properties that influence its behavior in biological systems.
A-Methyldigoxin has significant applications in clinical settings:
Research continues into additional therapeutic uses and potential modifications to improve efficacy and reduce side effects.
A-Methyldigoxin (β-methyldigoxin, medigoxin) is a semisynthetic cardiac glycoside derived from the naturally occurring digoxin, which originates from the foxglove plant Digitalis lanata. Its chemical name is 3β-[(O-2,6-dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide, reflecting the introduction of a methyl group at the C-4 position of the terminal digitoxose sugar moiety [5] [8]. This structural modification differentiates it from its parent compound, digoxin (C~41~H~64~O~14~), resulting in the molecular formula C~42~H~66~O~14~ and a molecular weight of 794.97 g/mol [5] [8].
Like all cardiac glycosides, A-methyldigoxin maintains the core structural domains essential for pharmacological activity:
The methyl group enhances lipophilicity compared to digoxin, significantly altering absorption and distribution properties while preserving the molecule’s high-affinity binding to the extracellular domain of Na⁺/K⁺-ATPase. This binding initiates the pharmacological cascade: inhibition of sodium-potassium exchange, increased intracellular sodium, and subsequent calcium accumulation via Na⁺/Ca²⁺ exchange, culminating in positive inotropic effects [4] [10].
Table 1: Nomenclature of A-Methyldigoxin
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 3β-[(O-2,6-dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide |
Synonyms | β-Methyldigoxin, Medigoxin, Metildigoxin |
CAS Registry Number | 30685-43-9 |
Trade Names (Historical) | Lanitop®, Medigoxin |
Molecular Formula | C~42~H~66~O~14~ |
Molecular Weight | 794.97 g/mol |
The development of A-methyldigoxin in the 1970s was driven by recognized limitations of digoxin therapy, particularly its narrow therapeutic index and variable bioavailability (60-80% oral absorption). Digoxin’s pharmacokinetics were complicated by extensive metabolism by gut bacteria (e.g., Eubacterium lentum), renal excretion dependence (50-70% eliminated unchanged), and a half-life (~36 hours) requiring frequent dosing adjustments in renal impairment [6] [8] [9].
A-methyldigoxin was engineered to address these issues through targeted molecular modification. The 4′-O-methylation of the terminal digitoxose sugar aimed to:
Early pharmacokinetic studies confirmed these advantages. Oral bioavailability approached 90-95% due to near-complete absorption in the proximal small intestine, reducing the impact of gut flora variability. More significantly, renal clearance studies demonstrated that methyldigoxin’s elimination was less dependent on glomerular filtration rate than digoxin. A pivotal 1993 study by Ohta et al. showed that while digoxin renal clearance decreased linearly with creatinine clearance (CL~CR~), methyldigoxin clearance exhibited a shallower decline (slope 44% of digoxin’s), indicating preserved non-renal elimination pathways even in moderate renal impairment (CL~CR~ >50 mL/min/1.48m²) [7]. This property promised reduced dosing adjustments in patients with fluctuating renal function.
Table 2: Key Pharmacokinetic Advantages of A-Methyldigoxin Over Digoxin
Parameter | Digoxin | A-Methyldigoxin | Clinical Implication |
---|---|---|---|
Oral Bioavailability | 60-80% | 90-95% | More predictable plasma concentrations |
Gut Flora Metabolism | Significant (↑ dihydrodigoxin) | Minimal | Reduced inter-patient variability |
Renal Clearance Slope* | 1.0 | 0.44 | Lower dose adjustment need in renal impairment |
Protein Binding | ~25% | ~30% | Slightly higher tissue distribution |
Primary Elimination | Renal (50-70%) | Renal/Metabolic | Broader safety margin |
Slope of renal clearance vs. creatinine clearance relationship [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7